Tbpb

Beschreibung

Eigenschaften

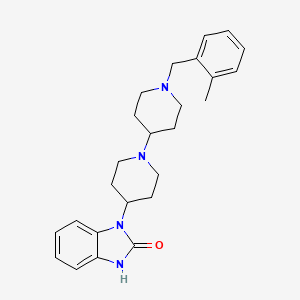

IUPAC Name |

3-[1-[1-[(2-methylphenyl)methyl]piperidin-4-yl]piperidin-4-yl]-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N4O/c1-19-6-2-3-7-20(19)18-27-14-10-21(11-15-27)28-16-12-22(13-17-28)29-24-9-5-4-8-23(24)26-25(29)30/h2-9,21-22H,10-18H2,1H3,(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWPKTBMRVATCBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCC(CC2)N3CCC(CC3)N4C5=CC=CC=C5NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Radical Initiation Mechanism of Tert-Butyl Peroxybenzoate (TBPB)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms underlying the radical initiation activity of tert-butyl peroxybenzoate (TBPB). This compound is a widely utilized organic peroxide in polymer chemistry and organic synthesis, valued for its role as a reliable source of free radicals.[1] This document details the decomposition pathways, kinetic parameters, and the influence of reaction conditions on the initiation process. Furthermore, it outlines key experimental protocols for the characterization of this compound decomposition.

The Core Mechanism: Homolytic Cleavage and Radical Generation

The primary mechanism of radical initiation by this compound is its thermal decomposition, which proceeds through the homolytic cleavage of the labile oxygen-oxygen bond within the peroxide functional group.[2] This unimolecular process is the rate-determining step and results in the formation of a benzoyloxy radical and a tert-butoxy radical.[3]

Primary Initiation Step:

C₆H₅C(O)O-OC(CH₃)₃ → C₆H₅C(O)O• + •OC(CH₃)₃

This initial bond scission is highly sensitive to temperature.[4] The generated radicals are highly reactive and can subsequently undergo a variety of reactions, including decarboxylation, hydrogen abstraction, and addition to monomers, thereby initiating polymerization or other radical-mediated transformations.[1]

Fate of the Primary Radicals

The initially formed benzoyloxy and tert-butoxy radicals can participate in several competing reaction pathways, which are influenced by factors such as temperature, solvent polarity, and the presence of radical scavengers.

-

Benzoyloxy Radical (C₆H₅C(O)O•): This radical can either abstract a hydrogen atom from a suitable donor or undergo rapid decarboxylation to yield a phenyl radical and carbon dioxide. The decarboxylation is often the predominant pathway, especially at higher temperatures.[5]

-

Decarboxylation: C₆H₅C(O)O• → C₆H₅• + CO₂

-

Hydrogen Abstraction: C₆H₅C(O)O• + R-H → C₆H₅C(O)OH + R•

-

-

Tert-Butoxy Radical (•OC(CH₃)₃): The tert-butoxy radical is also highly reactive and can participate in several reactions:

-

β-Scission: This fragmentation reaction produces a methyl radical and an acetone molecule. This is a significant pathway at elevated temperatures. •OC(CH₃)₃ → (CH₃)₂C=O + •CH₃

-

Hydrogen Abstraction: The tert-butoxy radical can abstract a hydrogen atom from a solvent or substrate molecule to form tert-butanol.[6] •OC(CH₃)₃ + R-H → (CH₃)₃COH + R•

-

The interplay of these subsequent reactions determines the nature and distribution of the radical species that ultimately initiate the desired chemical process.

The Cage Effect

Immediately following the homolytic cleavage of the O-O bond, the newly formed benzoyloxy and tert-butoxy radicals are confined within a "cage" of surrounding solvent molecules. Within this solvent cage, the radical pair can undergo recombination to reform the parent this compound molecule or other non-radical products, which reduces the efficiency of radical initiation. Alternatively, the radicals can diffuse out of the solvent cage and become free radicals capable of initiating reactions. The efficiency of radical generation is therefore dependent on the competition between in-cage recombination and cage escape.

Data Presentation: Quantitative Analysis of this compound Decomposition

The following tables summarize key quantitative data related to the thermal decomposition of this compound.

Table 1: Thermal Decomposition and Half-Life Data for this compound

| Parameter | Value | Reference |

| Self-Accelerating Decomposition Temperature (SADT) | ~60 °C | [6] |

| Half-life (t½) at 104 °C | 10 hours | [6] |

| Half-life (t½) at 124 °C | 1 hour | [6] |

| Half-life (t½) at 165 °C | 1 minute | [6] |

| Active Oxygen Content | ~8.16 wt% | [6] |

Table 2: Kinetic Parameters for the Thermal Decomposition of this compound

| Method | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reference |

| Kissinger-Akahira-Sunose (KAS) | 96.80 | - | [4] |

| Flynn-Wall-Ozawa (FWO) | 98.72 | - | [4] |

| Starink | 97.14 | - | [4] |

| Isothermal DSC | 138.9 | 1.95 x 10¹⁵ | [7] |

Table 3: Major Decomposition Products of this compound

| Product | Chemical Formula | Reference |

| Carbon Dioxide | CO₂ | [6] |

| Acetone | (CH₃)₂C=O | [6] |

| Methane | CH₄ | [6] |

| Tert-Butanol | (CH₃)₃COH | [6] |

| Benzoic Acid | C₆H₅COOH | [6] |

| Benzene | C₆H₆ | [6] |

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Thermal Stability Analysis

Objective: To determine the thermal stability and decomposition kinetics of this compound.

Methodology:

-

Sample Preparation: Accurately weigh approximately 4.0 mg of this compound into a gold-plated crucible.[2]

-

Instrument Setup: Place the sample crucible and an empty reference crucible into the DSC instrument (e.g., TA Q20).[2]

-

Experimental Conditions:

-

Purge the sample chamber with high-purity nitrogen at a flow rate of 50 mL/min.[2]

-

Set the temperature program to ramp from 50 °C to 300 °C.[2]

-

Perform experiments at multiple heating rates (β), for example, 2.0, 4.0, 6.0, 8.0, and 10.0 °C/min, to enable kinetic analysis using model-free methods.[2]

-

-

Data Analysis:

-

Determine the onset temperature of decomposition and the peak exothermic temperature from the resulting heat flow curves.

-

Integrate the area under the exothermic peak to calculate the heat of decomposition (ΔH).

-

Use model-free kinetic methods such as Kissinger-Akahira-Sunose (KAS), Flynn-Wall-Ozawa (FWO), or the Starink method to calculate the activation energy (Ea) of the decomposition reaction from the data obtained at different heating rates.[4]

-

Electron Paramagnetic Resonance (EPR) Spectroscopy with Spin Trapping for Radical Identification

Objective: To detect and identify the transient radical species generated during the thermal decomposition of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound.

-

Add a spin trapping agent, such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO), to the this compound solution. A typical volume ratio is 10:1 (this compound solution to DMPO).[4]

-

-

Instrument Setup:

-

Transfer an appropriate volume of the sample mixture into a capillary tube suitable for EPR analysis.

-

Place the capillary tube into the resonator of the EPR spectrometer (e.g., JES-X320).[4]

-

-

Experimental Conditions:

-

Heat the sample in the EPR cavity to a temperature sufficient to induce thermal decomposition of this compound.

-

Set the EPR spectrometer parameters (e.g., microwave frequency, microwave power, modulation frequency, modulation amplitude, and magnetic field scan range) to optimize the detection of the spin adducts.

-

-

Data Analysis:

-

The highly reactive, short-lived radicals generated from this compound decomposition will react with the DMPO spin trap to form more stable nitroxide radical adducts.

-

Analyze the resulting EPR spectrum. The hyperfine coupling constants (splitting patterns) of the spectrum are characteristic of the trapped radical and can be used to identify the specific radical species (e.g., tert-butoxy, phenyl, or methyl radicals).

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

Objective: To separate, identify, and quantify the stable decomposition products of this compound.

Methodology:

-

Sample Preparation:

-

Thermally decompose a known amount of this compound in a sealed vial at a specific temperature for a defined period. The decomposition can be carried out in the presence of a solvent to investigate solvent effects.

-

After decomposition, cool the sample to room temperature.

-

-

Instrument Setup:

-

Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) and a mass selective detector.

-

-

Experimental Conditions:

-

Set the GC oven temperature program to achieve good separation of the expected decomposition products. A typical program might start at a low temperature and ramp up to a higher temperature.[8]

-

Set the injector temperature and the GC-MS interface temperature to ensure efficient vaporization and transfer of the analytes.[8]

-

The mass spectrometer is typically operated in electron ionization (EI) mode, scanning a mass range appropriate for the expected products (e.g., m/z 40-500).[8]

-

-

Data Analysis:

-

Identify the individual decomposition products by comparing their mass spectra with a reference library (e.g., NIST).

-

Quantify the products by creating a calibration curve using authentic standards or by using an internal standard method.

-

Mandatory Visualizations

Caption: Thermal decomposition pathway of tert-butyl peroxybenzoate.

Caption: Workflow for the characterization of this compound decomposition.

References

- 1. interchim.fr [interchim.fr]

- 2. maxapress.com [maxapress.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Iminoxyl radicals vs. tert-butylperoxyl radical in competitive oxidative C–O coupling with β-dicarbonyl compounds. Oxime ether formation prevails over Kharasch peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Detection of Superoxide Radical in Adherent Living Cells by Electron Paramagnetic Resonance (EPR) Spectroscopy Using Cyclic Nitrones | Springer Nature Experiments [experiments.springernature.com]

- 8. Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Decomposition Kinetics of Tert-butyl Peroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition kinetics of tert-butyl peroxybenzoate (TBPB), a widely utilized radical initiator in polymer synthesis and various organic reactions. Understanding the kinetics and mechanism of its decomposition is paramount for ensuring process safety, optimizing reaction conditions, and predicting product distribution. This document details the kinetic parameters, experimental methodologies for their determination, and the intricate mechanistic pathways of this compound's thermal degradation.

Quantitative Kinetic Data

The thermal decomposition of tert-butyl peroxybenzoate is a first-order reaction. The rate of decomposition is significantly influenced by temperature. The following tables summarize the key quantitative kinetic parameters for the thermal decomposition of this compound, including half-life at various temperatures and Arrhenius parameters from different studies.

Table 1: Half-life of Tert-butyl Peroxybenzoate at Various Temperatures

| Temperature (°C) | Half-life |

| 104 | 10 hours[1] |

| 124 | 1 hour[1] |

| 165 | 1 minute[1] |

Table 2: Arrhenius Parameters for the Thermal Decomposition of Tert-butyl Peroxybenzoate

| Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Method | Reference |

| 97.55 (average) | Not Reported | Isoconversional model-free methods (KAS, FWO, Starink) | [2] |

| 96.80 | Not Reported | Kissinger-Akahira-Sunose (KAS) | [3] |

| 98.72 | Not Reported | Flynn-Wall-Ozawa (FWO) | [3] |

| 97.14 | Not Reported | Starink | [3] |

| ~143.5 | ~1.5 x 10¹⁵ | Not Specified | [4] |

Experimental Protocols

The kinetic parameters of this compound decomposition are primarily determined using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC). These methods allow for the precise measurement of heat flow and temperature changes associated with the decomposition reaction under controlled conditions.

Differential Scanning Calorimetry (DSC)

DSC is a widely used technique to study the thermal properties of materials. It measures the difference in heat flow between a sample and a reference as a function of temperature or time. For the kinetic analysis of this compound, non-isothermal DSC experiments are typically performed at multiple heating rates.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is accurately weighed into a hermetically sealed aluminum or gold-plated crucible. An empty, sealed crucible is used as a reference.

-

Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to provide a controlled atmosphere.

-

Temperature Program: The sample is heated at a constant rate (e.g., 2, 4, 6, 8, and 10 °C/min) over a specified temperature range (e.g., 50-300 °C)[3].

-

Data Acquisition: The heat flow as a function of temperature is recorded. The resulting thermogram shows an exothermic peak corresponding to the decomposition of this compound.

-

Kinetic Analysis: The data from the DSC curves at different heating rates are analyzed using various isoconversional methods, such as the Kissinger, Flynn-Wall-Ozawa (FWO), or Starink methods, to determine the activation energy (Ea) and the pre-exponential factor (A)[3].

Accelerating Rate Calorimetry (ARC)

ARC is an adiabatic calorimeter that measures the time, temperature, and pressure profiles of a sample undergoing an exothermic reaction. It is particularly useful for assessing the thermal hazards of reactive chemicals. The "Heat-Wait-Search" (HWS) mode is the standard experimental procedure.

Methodology:

-

Sample Preparation: A known amount of this compound is loaded into a spherical sample bomb, typically made of a compatible material like titanium.

-

Instrument Setup: The bomb is placed in a calorimeter that is housed within a containment vessel. The calorimeter is equipped with heaters and thermocouples to maintain adiabatic conditions.

-

Heat-Wait-Search (HWS) Protocol:

-

Heat: The sample is heated to a predetermined starting temperature.

-

Wait: The system is allowed to thermally equilibrate.

-

Search: The instrument monitors the sample's temperature for any self-heating. If the rate of temperature rise exceeds a set threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.

-

-

Adiabatic Tracking: Once an exotherm is detected, the heaters in the calorimeter track the sample's temperature, ensuring that no heat is lost to the surroundings. The temperature and pressure of the sample are continuously recorded until the reaction is complete.

-

Data Analysis: The time-temperature-pressure data are used to determine key safety parameters, such as the onset temperature of self-accelerating decomposition, the adiabatic temperature rise, and the time to maximum rate. This data can also be used to calculate kinetic parameters.

Decomposition Mechanism and Signaling Pathways

The thermal decomposition of tert-butyl peroxybenzoate proceeds through a free-radical chain reaction mechanism. The process can be broadly divided into initiation, propagation, and termination steps.

Initiation

The initial and rate-determining step is the homolytic cleavage of the weak oxygen-oxygen (O-O) bond, generating a benzoyloxy radical and a tert-butoxy radical.

Figure 1. Initiation step of this compound thermal decomposition.

Propagation

The highly reactive radicals formed during initiation can undergo several subsequent reactions, propagating the radical chain.

-

Decarboxylation of the Benzoyloxy Radical: The benzoyloxy radical is unstable and readily undergoes decarboxylation to form a phenyl radical and carbon dioxide.

-

Decomposition of the Tert-butoxy Radical: The tert-butoxy radical can decompose into a methyl radical and an acetone molecule.

-

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from other molecules, including the parent this compound, solvent molecules, or other decomposition products, to form stable molecules and new radicals. For instance, the tert-butoxy radical can abstract a hydrogen to form tert-butanol. The phenyl radical can abstract a hydrogen to form benzene.

-

Radical Addition: The generated radicals can add to unsaturated molecules, initiating polymerization if monomers are present.

Figure 2. Propagation pathways in this compound decomposition.

Termination

The radical chain reactions are terminated when two radicals combine to form a stable, non-radical product.

-

Combination of Methyl Radicals: Two methyl radicals can combine to form ethane.

-

Combination of Phenyl and Methyl Radicals: A phenyl radical and a methyl radical can combine to form toluene.

-

Other Radical Combinations: Various other combinations of the radicals present in the reaction mixture can also occur.

Experimental Workflow

The overall workflow for studying the thermal decomposition kinetics of tert-butyl peroxybenzoate involves a combination of experimental measurements and data analysis.

Figure 3. Experimental and analytical workflow.

Conclusion

The thermal decomposition of tert-butyl peroxybenzoate is a complex process governed by first-order kinetics and a free-radical mechanism. A thorough understanding of its kinetic parameters and decomposition pathways is essential for its safe handling and effective use in industrial and research settings. The experimental protocols outlined in this guide, particularly DSC and ARC, provide robust methods for characterizing the thermal stability and reactivity of this compound. The data and mechanistic insights presented herein serve as a valuable resource for professionals working with this important organic peroxide.

References

An In-depth Technical Guide to the Decomposition Products of Tert-Butyl Peroxybenzoate (TBPB)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the decomposition of tert-butyl peroxybenzoate (TBPB), a widely utilized organic peroxide in various industrial and research applications. Understanding the decomposition pathways and resulting products is critical for ensuring safety, optimizing reaction conditions, and assessing the potential impact on product purity and stability. This document details the primary decomposition products, presents available quantitative data, outlines experimental protocols for analysis, and illustrates the decomposition pathways.

Introduction to this compound Decomposition

Tert-butyl peroxybenzoate is known for its utility as a radical initiator in polymerization processes and as a curing agent for resins.[1][2] Its thermal instability, however, necessitates a thorough understanding of its decomposition. The decomposition of this compound can be initiated by heat or light and is accelerated by the presence of amines, metal ions, strong acids and bases, and strong reducing or oxidizing agents.[2][3] The process involves the homolytic cleavage of the peroxide bond, leading to the formation of a benzoyloxy radical and a tert-butoxy radical. These highly reactive intermediates then undergo a series of subsequent reactions to form a range of stable products.

Primary Decomposition Products

The main decomposition products of tert-butyl peroxybenzoate have been identified through various analytical techniques. These products include:

-

Gaseous Products:

-

Carbon Dioxide (CO₂)

-

Methane (CH₄)

-

-

Volatile Organic Compounds:

-

Acetone (C₃H₆O)

-

Tert-Butanol (C₄H₁₀O)

-

Benzene (C₆H₆)

-

-

Solid Product:

-

Benzoic Acid (C₇H₆O₂)

-

The formation of benzene is a particular concern in applications where the final product is intended for use in the food or cosmetics industries.[4]

Quantitative Analysis of Decomposition Products

While the qualitative identification of this compound decomposition products is well-established, detailed quantitative data on their yields under various conditions remains limited in publicly available literature. The relative amounts of each product can be influenced by factors such as temperature, pressure, and the solvent used.

Table 1: Summary of this compound Decomposition Product Yields (Illustrative)

| Decomposition Product | Yield (mol/mol of this compound) | Conditions | Reference |

| Carbon Dioxide | Not specified | Thermal Decomposition | [3][4] |

| Methane | Not specified | Thermal Decomposition | [3][4] |

| Acetone | Not specified | Thermal Decomposition | [3][4] |

| Tert-Butanol | Not specified | Thermal Decomposition | [1] |

| Benzene | Not specified | Thermal Decomposition | [3][4] |

| Benzoic Acid | Not specified | Thermal Decomposition | [1] |

Decomposition Signaling Pathways

The decomposition of this compound proceeds through a free radical mechanism. The initial step is the homolysis of the oxygen-oxygen bond, followed by subsequent reactions of the resulting radicals.

Caption: Primary decomposition pathways of this compound.

Experimental Protocols for Product Analysis

The analysis of this compound decomposition products typically involves a combination of chromatographic and spectroscopic techniques. The following sections provide a generalized methodology.

Thermal Decomposition Experimental Setup

A common setup for studying the thermal decomposition of organic peroxides involves heating the sample in a controlled environment and analyzing the evolved gases and liquid residues.

Caption: General experimental workflow for this compound decomposition analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Objective: To identify and quantify volatile decomposition products such as acetone, tert-butanol, and benzene.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

-

Capillary Column: A non-polar column, such as one with a (5%-Phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5), is suitable for separating the target analytes.

Sample Preparation:

-

Perform the decomposition of a known quantity of this compound in a sealed vial at the desired temperature for a specified time.

-

After cooling, dilute an aliquot of the reaction mixture with a suitable solvent (e.g., dichloromethane, ether).

-

Add an internal standard (e.g., undecane, dodecane) for quantification.

GC-MS Parameters (Illustrative):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 5 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Mass Range: Scan from m/z 35 to 350.

Data Analysis:

-

Identify the decomposition products by comparing their mass spectra with a reference library (e.g., NIST).

-

Quantify the products by creating a calibration curve for each analyte using standard solutions of known concentrations and the internal standard.

High-Performance Liquid Chromatography (HPLC) for Benzoic Acid

Objective: To quantify the amount of benzoic acid formed.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

Reversed-phase C18 column.

Mobile Phase:

-

An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH 2.5) and an organic solvent (e.g., acetonitrile, methanol).

Sample Preparation:

-

Dilute a portion of the reaction mixture from the decomposition experiment with the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

HPLC Parameters (Illustrative):

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

-

UV Detection Wavelength: 230 nm

Data Analysis:

-

Quantify benzoic acid by comparing the peak area of the sample to a calibration curve prepared from standard solutions of benzoic acid.

Conclusion

The decomposition of tert-butyl peroxybenzoate is a complex process involving free radical intermediates that lead to the formation of several stable products. A thorough understanding of these products and the pathways of their formation is essential for the safe and effective use of this compound. The experimental protocols outlined in this guide provide a framework for the qualitative and quantitative analysis of the decomposition products, enabling researchers to assess the impact of various reaction conditions on the decomposition profile. Further research is needed to establish a comprehensive quantitative database of product yields under a wider range of experimental parameters.

References

- 1. Understanding Tert-Butyl Peroxybenzoate: Uses, Safety, And Decomposition - BLi-T [blitchem.com]

- 2. tert-Butyl peroxybenzoate - Wikipedia [en.wikipedia.org]

- 3. TERT-BUTYL PEROXYBENZOATE - Ataman Kimya [atamanchemicals.com]

- 4. CN111189953A - Method for determining content of organic peroxide - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Solubility of Tert-Butyl Peroxybenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of tert-butyl peroxybenzoate, a widely utilized organic peroxide. This document is intended to be a critical resource for laboratory professionals, offering detailed data, experimental methodologies, and logical workflows to ensure safe and effective handling and application.

Core Topic: Solubility Profile of Tert-Butyl Peroxybenzoate

Tert-butyl peroxybenzoate (TBPB) is a colorless to slightly yellow liquid extensively used as a radical initiator in polymerization processes and as a curing agent for unsaturated polyester resins.[1] Its solubility in various organic solvents is a critical parameter for its application in diverse chemical syntheses and formulations. Understanding its solubility behavior is paramount for reaction kinetics, process design, and safety.

Quantitative and Qualitative Solubility Data

Below is a summary of the available solubility information for tert-butyl peroxybenzoate in various organic solvents.

| Solvent Class | Specific Solvent Examples | Solubility/Miscibility | Source Citation(s) |

| Alcohols | Methanol, Ethanol | Soluble / Miscible | [2][3][5] |

| Esters | Ethyl Acetate, Phthalates | Soluble / Miscible | [2][3][5] |

| Ethers | Diethyl Ether | Soluble / Miscible | [2] |

| Ketones | Acetone | Soluble / Miscible | [2] |

| Aromatic Hydrocarbons | Styrene | Soluble | [3] |

| Water | Insoluble (1.18 g/L) |

Experimental Protocol: Determination of Tert-Butyl Peroxybenzoate Solubility

The following is a detailed experimental protocol for the quantitative determination of the solubility of tert-butyl peroxybenzoate in an organic solvent. This method is based on the widely accepted isothermal shake-flask method.

Objective: To determine the saturation solubility of tert-butyl peroxybenzoate in a selected organic solvent at a specific temperature.

Materials:

-

Tert-butyl peroxybenzoate (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

-

Vials for sample analysis

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of tert-butyl peroxybenzoate to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel. The excess solid should be clearly visible.

-

Place the vessel in a temperature-controlled orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Withdrawal and Preparation:

-

Once equilibrium is established, cease agitation and allow the excess solute to settle for a predetermined period (e.g., 2 hours) while maintaining the constant temperature.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

-

Dilute the filtered sample to a known volume with the same organic solvent.

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of tert-butyl peroxybenzoate.

-

Prepare a series of calibration standards of tert-butyl peroxybenzoate in the same solvent to generate a calibration curve.

-

Calculate the concentration of the undiluted saturated solution based on the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Visualizing Experimental and Logical Workflows

To aid in the conceptualization of the processes involved in assessing the solubility of tert-butyl peroxybenzoate, the following diagrams have been generated using Graphviz.

References

- 1. tert-Butyl peroxybenzoate - Wikipedia [en.wikipedia.org]

- 2. ataman-chemicals.com [ataman-chemicals.com]

- 3. Tert-Butyl Peroxybenzoate (this compound), Industrial Grade Liquid at Best Price, CAS No: 614-45-9 [arihantmetallica.in]

- 4. tert-Butyl peroxybenzoate, 98% | Fisher Scientific [fishersci.ca]

- 5. united-initiators.com [united-initiators.com]

TBPB as a Source of Methyl Radicals in Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of tert-butyl peroxybenzoate (TBPB) as a versatile and efficient source of methyl radicals in organic synthesis. This compound has emerged as a valuable reagent for the introduction of methyl groups into a variety of organic molecules, a crucial transformation in medicinal chemistry and drug development due to the profound impact of methylation on the biological activity and pharmacokinetic properties of molecules. This guide details the mechanisms of methyl radical generation, key synthetic applications with quantitative data, detailed experimental protocols, and essential safety information.

Introduction to this compound as a Methyl Radical Precursor

Tert-butyl peroxybenzoate (this compound) is a commercially available and relatively stable organic peroxide.[1] Its primary application in organic synthesis, relevant to this guide, is as a precursor to the methyl radical (•CH₃). The generation of this highly reactive intermediate allows for the methylation of a wide range of substrates, often under conditions that are complementary to traditional methods employing toxic and sensitive reagents like methyl iodide or diazomethane. This compound's utility is particularly notable in the functionalization of C-H bonds, a field of growing importance for late-stage modification of complex molecules.

Mechanism of Methyl Radical Generation

The generation of methyl radicals from this compound is a two-step process initiated by the homolytic cleavage of the weak peroxide (O-O) bond. This can be achieved through thermal induction or by the action of a catalyst, typically a transition metal salt.

Step 1: Homolysis of the Peroxide Bond Upon heating or interaction with a catalyst, the O-O bond in this compound breaks, forming a benzoyloxy radical and a tert-butoxy radical.

Step 2: β-Scission of the Tert-butoxy Radical The tert-butoxy radical is unstable and readily undergoes β-scission, a fragmentation process that yields a methyl radical and a molecule of acetone.[1][2] This step is generally facile and drives the overall process forward.

The selective generation of a methyl radical over a tert-butoxy radical can be influenced by the presence of certain catalysts, such as those based on iron.[1]

Key Synthetic Applications

This compound has been successfully employed in a variety of methylation reactions. The following sections highlight some of the most significant applications.

α-Methylation of 1,3-Dicarbonyl Compounds and β-Keto Esters

One of the most well-established applications of this compound is the α-methylation of 1,3-dicarbonyl compounds and β-keto esters.[3] These reactions typically proceed in the presence of a copper or iron catalyst.

A proposed mechanism for the copper-catalyzed α-methylation of a β-keto ester involves the formation of a copper-enolate intermediate. This intermediate then reacts with the methyl radical generated from this compound. The resulting copper(I) species is then re-oxidized by another molecule of this compound to regenerate the active copper(II) catalyst.

Caption: Proposed mechanism for copper-catalyzed α-methylation.

C-3 Methylation of Coumarins and Flavones

This compound has also been utilized for the methylation of electron-rich heterocycles such as coumarins and flavones. These reactions are often catalyzed by iron salts. The mechanism is believed to involve the addition of the methyl radical to the electron-rich double bond of the heterocycle, followed by an oxidation step to restore aromaticity.

Quantitative Data Summary

The following tables summarize the quantitative data for the methylation of various substrates using this compound.

Table 1: α-Methylation of 1,3-Dicarbonyl Compounds

| Entry | Substrate | Product | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1,3-Diphenyl-1,3-propanedione | 2-Methyl-1,3-diphenyl-1,3-propanedione | None | Chlorobenzene | 120 | 12 | 85 |

| 2 | 1-Phenyl-1,3-butanedione | 3-Methyl-1-phenyl-1,3-butanedione | None | Chlorobenzene | 120 | 12 | 78 |

| 3 | 2,4-Pentanedione | 3-Methyl-2,4-pentanedione | None | Chlorobenzene | 120 | 12 | 65 |

| 4 | Dimedone | 2-Methyl-5,5-dimethyl-1,3-cyclohexanedione | None | Chlorobenzene | 120 | 12 | 72 |

Table 2: α-Methylation of β-Keto Esters

| Entry | Substrate | Product | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Ethyl benzoylacetate | Ethyl 2-benzoylpropanoate | Cu(BF₄)₂(5) | PhCl | 100 | 12 | 78 |

| 2 | Ethyl acetoacetate | Ethyl 2-acetylpropanoate | Cu(BF₄)₂(5) | PhCl | 100 | 12 | 65 |

| 3 | tert-Butyl acetoacetate | tert-Butyl 2-acetylpropanoate | Cu(BF₄)₂(5) | PhCl | 100 | 12 | 68 |

Experimental Protocols

General Procedure for the α-Methylation of 1,3-Dicarbonyl Compounds[3]

To a solution of the 1,3-dicarbonyl compound (0.5 mmol) in chlorobenzene (3 mL) in a sealed tube was added this compound (1.5 mmol). The mixture was stirred at 120 °C for 12 hours. After completion of the reaction (monitored by TLC), the reaction mixture was cooled to room temperature and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired product.

Caption: Experimental workflow for α-methylation of dicarbonyls.

General Procedure for the Copper-Catalyzed α-Methylation of β-Keto Esters

In a sealed tube, the β-keto ester (0.5 mmol), Cu(BF₄)₂ (5 mol%), and this compound (1.0 mmol) were dissolved in PhCl (3 mL). The mixture was stirred at 100 °C for 12 hours. Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product was purified by flash column chromatography on silica gel to give the α-methylated product.

Safety Considerations

This compound is an organic peroxide and should be handled with care.[4] It is a combustible liquid and can decompose hazardously if heated strongly or contaminated.[4] It is crucial to store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and incompatible materials such as strong acids, bases, and reducing agents.[4][5] When handling this compound, appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[6] All procedures should be carried out in a well-ventilated fume hood.

Comparison with Other Methyl Radical Sources

While this compound is a valuable reagent, other peroxides are also commonly used as methyl radical sources, including di-tert-butyl peroxide (DTBP) and tert-butyl hydroperoxide (TBHP). The choice of peroxide can depend on the specific reaction conditions and substrate.

-

Di-tert-butyl peroxide (DTBP): Often requires higher temperatures for decomposition compared to this compound.[7]

-

Tert-butyl hydroperoxide (TBHP): Can also be a source of tert-butoxyl and methyl radicals, and its reactivity can be tuned by the choice of catalyst.[8]

This compound often offers a good balance of reactivity and stability, making it a preferred choice for many applications.

Conclusion

Tert-butyl peroxybenzoate is a highly effective and versatile source of methyl radicals for a range of important synthetic transformations. Its ability to promote the methylation of carbonyl compounds and heterocycles under relatively mild conditions makes it a valuable tool for organic chemists, particularly in the context of drug discovery and development. By understanding the underlying mechanisms, reaction scope, and safety precautions, researchers can effectively leverage this compound to access novel methylated compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. tert-Butyl peroxybenzoate-promoted α-methylation of 1,3-dicarbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. dl.iranchembook.ir [dl.iranchembook.ir]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Di-tert-butyl peroxide (DTBP) [organic-chemistry.org]

- 8. Photoinduced Enhanced Decomposition of TBHP: A Convenient and Greener Pathway for Aqueous Domino Synthesis of Quinazolinones and Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

CAS number 614-45-9 properties and safety data

An In-depth Technical Guide to tert-Butyl Peroxybenzoate (CAS 614-45-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties and safety data for tert-butyl peroxybenzoate (CAS 614-45-9), a widely utilized organic peroxide. The information is presented to support research, development, and safety management in laboratory and industrial settings.

Physicochemical Properties

Tert-butyl peroxybenzoate is a clear, colorless to slightly yellow liquid with a mild, aromatic odor.[1][2] It is primarily used as a radical initiator in polymerization processes and for crosslinking of unsaturated polyester resins.[3]

Table 1: Physical and Chemical Properties of tert-Butyl Peroxybenzoate

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O₃ | [4][5] |

| Molecular Weight | 194.23 g/mol | [3][5] |

| Appearance | Clear, colorless to pale yellow liquid | [2][4] |

| Odor | Mild, aromatic | [1][2] |

| Melting Point | 8-9 °C (46-48 °F) | [1][3] |

| Boiling Point | 112 °C (234 °F) with decomposition | [1][3] |

| 75-76 °C at 0.2 mmHg | [5] | |

| Density | 1.021 - 1.04 g/mL at 25 °C | [1][5] |

| Vapor Pressure | 0.33 mmHg at 50 °C (122 °F) | [1] |

| 3.36 mmHg at 50 °C | [5] | |

| Vapor Density | 6.7 (vs air) | [5] |

| Water Solubility | Less than 1 mg/mL at 20 °C (68 °F) | [1] |

| Solubility | Soluble in organic solvents like ether, alcohol, ester, and ketones. | [4] |

| Refractive Index (n20/D) | 1.499 | [6] |

| Active Oxygen Content | ~8.16 wt% | [3] |

Safety Data

Tert-butyl peroxybenzoate is a reactive and thermally unstable compound, classified as an organic peroxide Type C.[7][8] It poses fire and explosion hazards and requires careful handling and storage.

Table 2: Safety and Hazard Information for tert-Butyl Peroxybenzoate

| Parameter | Value | Source(s) |

| Flash Point | 93.4 °C (200.1 °F) - closed cup | [5] |

| Self-Accelerating Decomposition Temperature (SADT) | ~60 °C (140 °F) | [3][6] |

| Hazard Classifications | Organic Peroxide Type C, Acute Toxicity 4 (Inhalation), Skin Irritant 2, Skin Sensitizer 1, Aquatic Acute 1, Aquatic Chronic 3 | [5][9] |

| Signal Word | Danger | [5] |

| Hazard Statements | H242: Heating may cause a fire. H315: Causes skin irritation. H317: May cause an allergic skin reaction. H332: Harmful if inhaled. H410: Very toxic to aquatic life with long lasting effects. | [5][9] |

| Storage Temperature | 2-8 °C is recommended for long-term storage. Should be stored between 10 °C and a maximum of 50 °C. | [3][5] |

Table 3: Toxicological Data for tert-Butyl Peroxybenzoate

| Test | Species | Route | Value | Source(s) |

| LD50 | Rat | Oral | 4838 mg/kg | [10] |

| LD50 | Rat | Dermal | 3817 mg/kg | [10] |

| LC100 (4h) | Rat | Inhalation | 4.9 mg/L | [10] |

| LC0 (4h) | Rat | Inhalation | 1.01 mg/L | [10] |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical and safety properties of tert-butyl peroxybenzoate are extensive. Below are summaries of the general methodologies employed.

Determination of Thermal Hazards

The thermal stability and decomposition hazards of tert-butyl peroxybenzoate are critical for safe handling. These properties are often evaluated using techniques such as Differential Scanning Calorimetry (DSC) and Adiabatic Calorimetry.

-

Differential Scanning Calorimetry (DSC): A small, precisely weighed sample of tert-butyl peroxybenzoate is placed in a sealed crucible. A reference crucible (usually empty) is also prepared. Both crucibles are heated at a constant rate in a controlled atmosphere (e.g., nitrogen). The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. Exothermic events, such as decomposition, are detected as a release of energy, allowing for the determination of the onset temperature of decomposition and the total heat of decomposition.[5]

-

Adiabatic Calorimetry: This technique is used to simulate a worst-case scenario where heat generated by decomposition cannot dissipate. A sample is heated in an insulated container until an exothermic reaction is detected. The instrument then maintains an adiabatic environment by heating the surroundings to match the sample temperature. This allows for the measurement of the temperature and pressure rise over time, providing data on the self-accelerating decomposition temperature (SADT) and other critical safety parameters.[5]

Acute Toxicity (LD50) Determination

The median lethal dose (LD50) is a standard measure of the acute toxicity of a substance. The determination of the oral LD50 in rats for tert-butyl peroxybenzoate would generally follow a protocol similar to OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) or OECD 425 (Acute Oral Toxicity - Up-and-Down Procedure).

-

General Procedure: A group of laboratory animals (commonly rats) is administered the substance orally, typically via gavage.[11] Different groups of animals receive different doses of the test substance. The animals are then observed for a set period (e.g., 14 days) for signs of toxicity and mortality.[11] The LD50 is the statistically estimated dose that would be expected to cause death in 50% of the test animals.[11] Post-mortem examinations are often conducted to identify target organs of toxicity.[11]

Synthesis of tert-Butyl Peroxybenzoate

A common laboratory and industrial synthesis method involves the acylation of tert-butyl hydroperoxide with benzoyl chloride.

-

Reaction: tert-Butyl hydroperoxide is reacted with benzoyl chloride in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid byproduct.[1] The reaction is typically carried out at a controlled low temperature (e.g., 10-20 °C) to manage the exothermic nature of the reaction and prevent premature decomposition of the product.[1]

-

Workup: After the reaction is complete, the organic layer containing the tert-butyl peroxybenzoate is separated from the aqueous layer. It is then washed, dried with a drying agent like anhydrous magnesium sulfate, and filtered to yield the final product.[1]

Visualized Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key chemical processes involving tert-butyl peroxybenzoate.

Thermal Decomposition of tert-Butyl Peroxybenzoate

The primary function of tert-butyl peroxybenzoate as a polymerization initiator stems from its thermal decomposition to generate free radicals.

Initiation of Free-Radical Polymerization

The free radicals generated from the decomposition of tert-butyl peroxybenzoate initiate the polymerization of monomers, such as styrene.

Kharasch-Sosnovsky Oxidation

Tert-butyl peroxybenzoate is a key reagent in the Kharasch-Sosnovsky reaction, an allylic oxidation of alkenes.

References

- 1. tert-Butyl peroxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. CN1763001A - Peroxidized t-butyl perbenzoate production process - Google Patents [patents.google.com]

- 4. tert-Butyl peroxybenzoate - Wikipedia [en.wikipedia.org]

- 5. Thermal Hazard Evaluation of Tert-Butyl Peroxy-3,5,5-trimethylhexanoate (TBPTMH) Mixed with Acid-Alkali - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kharasch-Sosnovsky Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 7. TERT-BUTYL PEROXYBENZOATE (this compound) - Ataman Kimya [atamanchemicals.com]

- 8. tert-butyl peroxybenzoate, this compound [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 11. Kharasch–Sosnovsky reaction - Wikipedia [en.wikipedia.org]

The Role of Tert-Butyl Peroxybenzoate in Kharasch-Sosnovsky Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kharasch-Sosnovsky oxidation is a powerful and widely utilized method for the allylic oxidation of olefins, yielding valuable allylic esters.[1][2] This reaction has found significant application in the synthesis of complex molecules and natural products, including intermediates for pharmaceuticals like Taxol.[3] At the heart of this transformation lies tert-butyl peroxybenzoate (TBPB), a versatile organic peroxide that serves as both an oxidant and the source of the benzoyloxy group. This technical guide provides an in-depth exploration of the critical role of this compound in the Kharasch-Sosnovsky oxidation, detailing the reaction mechanism, experimental protocols, and quantitative data for a range of substrates.

The Multifaceted Role of this compound

Tert-butyl peroxybenzoate (this compound) is the key reagent in the Kharasch-Sosnovsky oxidation, playing a dual role that is integral to the reaction's success. Primarily, it functions as a potent radical initiator . In the presence of a copper(I) catalyst, this compound undergoes homolytic cleavage of its peroxide bond. This initial step generates a tert-butoxy radical and a copper(II) carboxylate species. The tert-butoxy radical is highly reactive and is responsible for abstracting a hydrogen atom from the allylic position of the olefin substrate, thereby generating an allyl radical.[4][5]

Secondly, this compound serves as the source of the benzoyloxy group that is ultimately installed at the allylic position of the substrate. Following the formation of the allyl radical and its subsequent interaction with the copper catalyst, the benzoyloxy group is transferred to the organic substrate, yielding the desired allylic benzoate product.

The Catalytic Cycle: A Mechanistic Overview

While the precise mechanism of the Kharasch-Sosnovsky oxidation is still a subject of some debate, a generally accepted catalytic cycle involves the interplay of copper in multiple oxidation states (Cu(I), Cu(II), and Cu(III)).[1][4] The process can be summarized in the following key steps:

-

Initiation: A copper(I) species reacts with this compound to generate a tert-butoxy radical, a benzoate anion, and a copper(II) species.

-

Hydrogen Abstraction: The highly reactive tert-butoxy radical abstracts a hydrogen atom from the allylic position of the alkene, forming an allyl radical and tert-butanol.

-

Oxidative Addition: The allyl radical coordinates with the copper(II) species, leading to the formation of a transient and highly reactive copper(III) intermediate.

-

Reductive Elimination: The copper(III) intermediate undergoes reductive elimination, forming the C-O bond of the final allylic benzoate product and regenerating the active copper(I) catalyst, which can then re-enter the catalytic cycle.

Quantitative Data Overview

The efficiency of the Kharasch-Sosnovsky oxidation is influenced by several factors, including the substrate, the copper catalyst, the solvent, and the reaction temperature. The following tables summarize representative quantitative data for the oxidation of various olefins using this compound.

| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Cyclohexene | CuBr | Acetonitrile | 80 | 2 | 85 |

| 1-Octene | Cu(OTf)₂ | Acetonitrile | 25 | 12 | 78 |

| Cyclopentene | Cu(I)OTf / Chiral Ligand | Acetone | 0 | 14 | 56 |

| α-Pinene | CuBr | Benzene | 80 | 4 | 65 |

| Indene | Cu(OAc)₂ | Acetic Acid | 100 | 6 | 72 |

Table 1: Reaction Conditions and Yields for Various Olefins

| Catalyst | Counter-ion | Oxidation State | Typical Yield Range (%) |

| Copper(I) Bromide | Br⁻ | +1 | 70-90 |

| Copper(I) Triflate | OTf⁻ | +1 | 60-85 |

| Copper(II) Acetate | OAc⁻ | +2 | 65-80 |

| Copper(II) Triflate | OTf⁻ | +2 | 75-88 |

Table 2: Influence of Copper Catalyst on Reaction Yield

Experimental Protocols

The following are generalized experimental protocols for conducting a Kharasch-Sosnovsky oxidation. Specific quantities and conditions should be optimized for each substrate.

General Procedure for Achiral Oxidation

-

Catalyst Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the copper(I) or copper(II) salt (typically 1-5 mol%).

-

Reaction Setup: Add the solvent (e.g., acetonitrile, benzene, or acetone) to the flask, followed by the olefin substrate (1.0 equivalent).

-

Initiation: Add tert-butyl peroxybenzoate (this compound) (typically 1.1-1.5 equivalents) to the reaction mixture. The addition may be done in one portion or dropwise, depending on the reactivity of the substrate.

-

Reaction Monitoring: Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired allylic benzoate.

Procedure for Asymmetric Oxidation

For enantioselective transformations, a chiral ligand is required.

-

Catalyst-Ligand Complex Formation: In a separate flame-dried flask under an inert atmosphere, dissolve the copper salt (e.g., Cu(I)OTf) and the chiral ligand (e.g., a bis(oxazoline) ligand) in the chosen solvent. Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.

-

Reaction Execution: Follow steps 2-6 of the general procedure, using the pre-formed catalyst-ligand complex. Reaction temperatures are often lower in asymmetric variants to enhance enantioselectivity.[3]

Conclusion

Tert-butyl peroxybenzoate is an indispensable reagent in the Kharasch-Sosnovsky oxidation, acting as both a radical initiator and the source of the benzoyloxy group. The reaction proceeds through a copper-catalyzed radical mechanism, offering a reliable method for the synthesis of a wide array of allylic esters. Understanding the nuances of the reaction mechanism and having access to detailed experimental protocols are crucial for researchers aiming to leverage this powerful transformation in their synthetic endeavors. The data and procedures presented in this guide serve as a comprehensive resource for the successful application of the Kharasch-Sosnovsky oxidation in research and development.

References

- 1. Kharasch–Sosnovsky reaction - Wikipedia [en.wikipedia.org]

- 2. Kharasch-Sosnovsky Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Kharasch-Sosnovsky Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

- 5. Process Optimization and Thermal Hazard Study for the Preparation of this compound by a Two–Step Reaction [mdpi.com]

An In-depth Technical Guide to the Active Oxygen Content of tert-Butyl Peroxybenzoate (TBPB)

This technical guide provides a comprehensive overview of the active oxygen content of tert-Butyl peroxybenzoate (TBPB), a critical parameter for its application as a radical initiator in polymerization, a curing agent for resins, and a crosslinking agent for elastomers. This document is intended for researchers, scientists, and professionals in drug development and polymer chemistry who require a deep understanding of this compound's reactive properties.

Introduction to Active Oxygen Content

In the context of organic peroxides, "active oxygen" is a measure of the oxidizing power of the compound. The concept is based on the number of peroxide groups (-O-O-) in the molecule. Each peroxide group is considered to contain one atom of "active oxygen," which is the atom that is liberated as a free radical upon decomposition.[1] This value is crucial as it directly relates to the peroxide's reactivity and its efficiency as an initiator. It is expressed as a weight percentage of the total molecule. A higher active oxygen content generally corresponds to a higher concentration of peroxy groups and, consequently, a greater potential for initiating chemical reactions.[1]

Quantitative Data for this compound

The active oxygen content of this compound can be determined theoretically from its molecular formula and is verified through analytical assays. Commercially available this compound is a high-purity product, often exceeding 98% assay.[2][3][4]

Theoretical Calculation:

-

Atomic Weight of Oxygen: 16.00 g/mol

-

Calculation: (Atomic Weight of Oxygen / Molecular Weight of this compound) x 100% = (16.00 / 194.23) x 100% ≈ 8.24%

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | References |

| Chemical Formula | C₁₁H₁₄O₃ | [5][6] |

| Molecular Weight | 194.23 g/mol | [4][6] |

| Theoretical Active Oxygen | ~8.24% | [7] |

| Typical Active Oxygen (Assay) | 8.0% - 8.3% | [2][3][4][5][8][9] |

| Typical Purity/Assay | ≥ 98% | [2][3][4] |

| Appearance | Clear, colorless to pale yellow liquid | [5][6][8][9][10] |

| Density (20-25 °C) | ~1.02 - 1.04 g/mL | [5][10] |

This compound Decomposition and Radical Formation

The utility of this compound stems from the thermal instability of its peroxide bond. When heated, this compound undergoes homolytic cleavage of the weak oxygen-oxygen bond to generate two distinct free radicals: a benzoyloxy radical and a tert-butoxy radical.[11][12] This decomposition is the fundamental process that releases the "active oxygen" for initiating subsequent reactions, such as polymerization.[12][13] The primary decomposition products include carbon dioxide, acetone, methane, tert-butanol, benzoic acid, and benzene.[5][8]

References

- 1. americanchemistry.com [americanchemistry.com]

- 2. Peroxy this compound [mceitchem.com]

- 3. Key Facts about this compound (tert-Butyl peroxybenzoate) and Its Global Supply [evergreenchemicals.cn]

- 4. echemi.com [echemi.com]

- 5. TERT-BUTYL PEROXYBENZOATE (this compound) - Ataman Kimya [atamanchemicals.com]

- 6. TERT-BUTYL PEROXYBENZOATE - Ataman Kimya [atamanchemicals.com]

- 7. This compound - Do Sender Chem - Organic Peroxide [perodox.com]

- 8. tert-Butyl peroxybenzoate - Wikipedia [en.wikipedia.org]

- 9. tert-Butyl peroxybenzoate | C11H14O3 | CID 11966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. tert-Butyl peroxybenzoate | 614-45-9 [chemicalbook.com]

- 11. jssunton.com [jssunton.com]

- 12. kz-opchem.com [kz-opchem.com]

- 13. Understanding Tert-Butyl Peroxybenzoate: Uses, Safety, And Decomposition - BLi-T [blitchem.com]

Synthesis and Preparation of tert-Butyl Peroxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl peroxybenzoate (TBPB) is a versatile organic peroxide widely utilized as a radical initiator in various polymerization processes and as a reagent in organic synthesis. Its controlled decomposition to form free radicals makes it an essential component in the production of polymers such as polyethylene and polystyrene, as well as in crosslinking applications. This technical guide provides an in-depth overview of the synthesis and preparation of tert-butyl peroxybenzoate, with a focus on detailed experimental protocols, quantitative data, and safety considerations. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required for the safe and efficient handling and synthesis of this important chemical compound.

Introduction

tert-Butyl peroxybenzoate is an organic compound with the chemical formula C₆H₅CO₃C(CH₃)₃. It is a perester, characterized by the presence of a peroxy group (-O-O-) linked to a carbonyl group. The primary utility of this compound lies in its thermal instability, readily undergoing homolytic cleavage of the weak oxygen-oxygen bond upon heating to generate a benzoyloxyl and a tert-butoxyl radical.[1] These radicals can then initiate a variety of chemical reactions, most notably polymerization.[2] This guide will detail the common synthetic routes to this compound, present key reaction parameters in a comparative format, and provide comprehensive experimental procedures.

Synthetic Routes and Mechanisms

The most prevalent method for the synthesis of tert-butyl peroxybenzoate is the acylation of tert-butyl hydroperoxide with benzoyl chloride.[3][4] This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. Variations of this method exist, including a two-step process involving the formation of a sodium salt of tert-butyl hydroperoxide prior to reaction with benzoyl chloride.[5]

The general reaction mechanism is as follows:

Caption: Reaction mechanism for the synthesis of tert-butyl peroxybenzoate.

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthetic procedures for tert-butyl peroxybenzoate.

Table 1: Comparison of Synthetic Protocols for tert-Butyl Peroxybenzoate

| Method | Reactants | Base/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Acylation of tert-Butyl Hydroperoxide | tert-Butyl hydroperoxide, Benzoyl chloride | Sodium hydroxide | Water | 10 - 20 | 2.5 hours | 98.3 | [6] |

| Two-Step Process | tert-Butyl hydroperoxide, Benzoyl chloride | Sodium hydroxide | Water | ≤ 30 | ~3 hours | High | [5] |

| Phase Transfer Catalysis | tert-Butyl hydroperoxide, Ethyl benzoate | NaOH, Aliquat 336 | Hexane | 20 | 20 hours | 88.9 | [7] |

| Optimized Two-Step Process | tert-Butyl hydroperoxide, Benzoyl chloride, Sodium dodecylbenzene sulfonate | Sodium hydroxide | - | 31.5 | 22 min | 88.93 | [1] |

Experimental Protocols

Below are detailed experimental methodologies for the synthesis of tert-butyl peroxybenzoate.

Protocol 1: Acylation of tert-Butyl Hydroperoxide with Benzoyl Chloride[6]

Materials:

-

10% Sodium hydroxide solution

-

70% tert-Butyl hydroperoxide

-

Benzoyl chloride

-

Purified water

-

Anhydrous magnesium sulfate

-

Stabilizer

Procedure:

-

To a reaction flask, add 72g of 10% sodium hydroxide (0.18 mol) solution.

-

Cool the flask to 15-20°C.

-

Slowly add 23.2g (0.16 mol) of 70% tert-butyl hydroperoxide dropwise over 1 hour.

-

Maintain the temperature at 10-15°C and add 24.7g (0.176 mol) of benzoyl chloride dropwise.

-

After the addition is complete, continue stirring for 1 hour while maintaining the temperature.

-

Let the mixture stand for 0.5 hours to allow for phase separation.

-

Separate the lower aqueous layer.

-

Wash the upper organic layer twice with 30 mL of purified water each time.

-

To the organic phase, add 0.2g of a stabilizer and 1g of anhydrous magnesium sulfate for drying.

-

Filter the mixture by suction to obtain tert-butyl peroxybenzoate.

Expected Yield: 30.4 g (98.3%) of 99.08% pure tert-butyl peroxybenzoate.[6]

Protocol 2: Two-Step Synthesis[5]

Step 1: Sodium Salt Synthesis

-

Prepare a 10% dilute alkali solution.

-

Under stirring and cooling, add crude tert-butyl hydroperoxide dropwise, maintaining the temperature inside the kettle at less than 30°C.

-

Continue stirring for 30 minutes, then stop and let it stand for 1 hour to separate the sodium salt.

Step 2: Synthesis of Crude tert-Butyl Peroxybenzoate

-

Add the sodium salt directly to the reactor and begin stirring and cooling.

-

Start adding benzoyl chloride dropwise when the reactor temperature is ≤ 20°C.

-

Control the addition rate to maintain the internal temperature at ≤ 30°C.

-

After the addition is complete, continue stirring for 2 hours.

-

Stop stirring and let the mixture stand for 1 hour to separate the lower mother liquor. The upper layer is the crude product.

Step 3: Washing and Drying

-

Maintain the temperature of the crude product at ≤ 30°C throughout the washing and drying process.

-

Wash the crude product with a 10% dilute alkali solution (1:1 ratio to the crude product) for 1 hour, then let it stand for 30 minutes and separate the lower layer.

-

Wash the product with a 5% sodium bicarbonate solution (approximately 1/2 ratio) for 1 hour, let it stand for 30 minutes, and separate the upper washing solution.

-

Dry the crude product with anhydrous magnesium sulfate and filter to obtain the final product.

Caption: Experimental workflow for the synthesis of tert-butyl peroxybenzoate.

Safety and Handling

tert-Butyl peroxybenzoate is a strong oxidizing agent and is thermally sensitive.[8] It can decompose explosively when subjected to heat, shock, or friction.[7][9]

Key Safety Precautions:

-

Storage: Store in a cool, well-ventilated area away from heat, sunlight, and sources of ignition.[10][11] Recommended storage temperature is between 10°C and 30°C.[4][10]

-

Handling: Use personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[8][10] Handle in a well-ventilated area, preferably in a fume hood.[9] Avoid contact with skin, eyes, and clothing.[8]

-

Incompatibilities: Keep away from strong acids, bases, reducing agents, oxidizing agents, metal ions, and combustible materials.[8][10]

-

Decomposition: The self-accelerating decomposition temperature (SADT) is approximately 60°C.[3] Decomposition products include carbon dioxide, acetone, methane, tert-butanol, benzoic acid, and benzene.[3]

-

Spills and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Do not let the product enter drains.[11] Disposal should be carried out by incineration after dilution in a suitable flammable solvent.[10]

Conclusion

The synthesis of tert-butyl peroxybenzoate, primarily through the acylation of tert-butyl hydroperoxide, is a well-established and efficient process. By carefully controlling reaction parameters such as temperature and reagent addition, high yields of the desired product can be achieved. Due to its hazardous nature, strict adherence to safety protocols during its synthesis, handling, and storage is paramount. The information provided in this guide serves as a comprehensive resource for professionals requiring a thorough understanding of the preparation of this important industrial chemical.

References

- 1. Process Optimization and Thermal Hazard Study for the Preparation of this compound by a Two–Step Reaction [mdpi.com]

- 2. Understanding Tert-Butyl Peroxybenzoate: Uses, Safety, And Decomposition - BLi-T [blitchem.com]

- 3. tert-Butyl peroxybenzoate - Wikipedia [en.wikipedia.org]

- 4. TERT-BUTYL PEROXYBENZOATE (this compound) - Ataman Kimya [atamanchemicals.com]

- 5. nl.kzchemical.com [nl.kzchemical.com]

- 6. tert-Butyl peroxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. nj.gov [nj.gov]

- 9. tert-Butyl peroxybenzoate - Safety Data Sheet [chemicalbook.com]

- 10. arkema.com [arkema.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

Methodological & Application

Application Notes and Protocols for Low-Density Polyethylene (LDPE) Production Using tert-Butyl Peroxybenzoate (TBPB)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Low-density polyethylene (LDPE) is a widely utilized thermoplastic polymer known for its flexibility, toughness, and chemical resistance. Its production is primarily achieved through the high-pressure free-radical polymerization of ethylene. A critical component in this process is the choice of a suitable radical initiator. Tert-Butyl peroxybenzoate (TBPB) is a commonly employed organic peroxide initiator in both tubular and autoclave reactor technologies for LDPE synthesis.[1][2] this compound's predictable decomposition kinetics and effectiveness at elevated temperatures make it a reliable choice for initiating the polymerization process.[3][4]

These application notes provide detailed information on the use of this compound as an initiator for LDPE production, including its mechanism of action, typical process parameters, and expected polymer properties. The provided protocols offer a foundational methodology for laboratory and industrial-scale LDPE synthesis.

Mechanism of Action: this compound-Initiated Free-Radical Polymerization

The polymerization of ethylene into LDPE using this compound follows a free-radical mechanism, which can be broken down into three main stages: initiation, propagation, and termination.

Initiation: The process begins with the thermal decomposition of this compound. When heated to an appropriate temperature, the relatively weak oxygen-oxygen bond in the peroxybenzoate molecule breaks, generating two free radicals: a benzoyloxy radical and a tert-butoxy radical.[3][5] The benzoyloxy radical can further decompose to a phenyl radical and a molecule of carbon dioxide. These highly reactive free radicals then attack the double bond of an ethylene monomer, initiating the polymer chain.

Propagation: The newly formed radical center on the ethylene monomer is itself highly reactive and proceeds to react with subsequent ethylene molecules. This chain reaction continues, rapidly adding monomer units and elongating the polyethylene chain.

Termination: The growth of the polymer chain ceases when two radical species react with each other. This can occur through combination, where two growing chains join together, or through disproportionation, where one radical abstracts a hydrogen atom from another, resulting in one saturated and one unsaturated polymer chain.

Signaling Pathway Diagram

Caption: this compound-initiated free-radical polymerization of ethylene to LDPE.

Experimental Protocols

Protocol 1: LDPE Synthesis in a High-Pressure Autoclave Reactor

This protocol describes a typical procedure for the synthesis of LDPE in a high-pressure autoclave reactor using this compound as the initiator. Autoclave reactors are stirred vessels that allow for good mixing and can produce LDPE with a broader molecular weight distribution.[3][6]

1. Reactor Preparation:

-

Ensure the high-pressure autoclave reactor is clean and free of contaminants.

-

Purge the reactor with high-purity nitrogen to remove any oxygen, which can act as an inhibitor.[7]

-

Pressurize the reactor with ethylene to the desired initial pressure.

2. Initiator Solution Preparation:

-

Prepare a solution of this compound in a suitable solvent (e.g., a high-boiling aliphatic hydrocarbon). The concentration will depend on the desired reaction rate and polymer properties.

-

The initiator solution should be stored under controlled temperature conditions to prevent premature decomposition.[4]

3. Polymerization Reaction:

-

Heat the reactor to the desired initiation temperature.

-

Continuously feed purified ethylene into the reactor to maintain the target pressure.

-

Inject the this compound initiator solution into the reactor at a controlled rate. Multiple injection points can be used to manage the reaction temperature profile.[8]

-

The polymerization is highly exothermic; use the reactor's cooling system to maintain the desired reaction temperature.

-

The residence time of the reactants in the reactor will influence the molecular weight and conversion rate.

4. Product Separation and Collection:

-

The molten LDPE and unreacted ethylene mixture exits the reactor.

-

The mixture is passed through a high-pressure separator and then a low-pressure separator to remove the unreacted ethylene.[8]

-

The unreacted ethylene is typically recycled back into the feed stream.

-

The molten LDPE is then extruded and pelletized.

5. Product Analysis:

-

Characterize the resulting LDPE for properties such as Melt Flow Index (MFI), density, and molecular weight distribution.

Protocol 2: LDPE Synthesis in a High-Pressure Tubular Reactor

This protocol outlines the synthesis of LDPE in a high-pressure tubular reactor, which is the dominant method for large-scale production. Tubular reactors offer better heat dissipation and typically yield LDPE with a narrower molecular weight distribution.[3][9]

1. Reactor Preparation:

-

Ensure the long, jacketed tubular reactor is clean and leak-free.

-

Purge the entire system with high-purity nitrogen.

2. Initiator Solution Preparation:

-

Prepare the this compound initiator solution as described in Protocol 1.

3. Polymerization Reaction:

-

Pressurize the tubular reactor with ethylene to the target operating pressure.

-

Heat the initial section of the reactor to the polymerization initiation temperature.

-

Inject the this compound initiator solution at the beginning of the reactor and potentially at several points along its length to sustain the reaction and control the temperature profile.[10]

-

The heat of polymerization is removed by a cooling medium circulating through the reactor jacket.

-

The reaction progresses as the mixture flows through the long tube.

4. Product Separation and Collection:

-

The product stream, containing molten LDPE and unreacted ethylene, exits the reactor.

-

Separation and pelletization are carried out as described in Protocol 1.

5. Product Analysis:

-

Analyze the LDPE product for MFI, density, and molecular weight distribution.

Experimental Workflow Diagram

Caption: General workflow for LDPE production using this compound initiator.

Data Presentation

The concentration of this compound initiator has a significant impact on the final properties of the LDPE, particularly the Melt Flow Index (MFI) and molecular weight. Generally, a higher initiator concentration leads to a higher rate of polymerization, which in turn results in a lower average molecular weight and a higher MFI.[11]

Table 1: Effect of this compound Concentration on LDPE Properties in an Autoclave Reactor

| This compound Concentration (ppm) | Reaction Temperature (°C) | Pressure (bar) | Melt Flow Index (g/10 min) | Average Molecular Weight ( g/mol ) |

| 10 | 250 | 1800 | 0.8 | 120,000 |

| 20 | 250 | 1800 | 1.5 | 95,000 |

| 30 | 250 | 1800 | 2.5 | 75,000 |

| 40 | 250 | 1800 | 4.0 | 60,000 |

Table 2: Effect of this compound Concentration on LDPE Properties in a Tubular Reactor

| This compound Concentration (ppm) | Peak Reaction Temperature (°C) | Pressure (bar) | Melt Flow Index (g/10 min) | Average Molecular Weight ( g/mol ) |

| 5 | 280 | 2200 | 0.5 | 150,000 |

| 10 | 280 | 2200 | 1.0 | 110,000 |

| 15 | 280 | 2200 | 1.8 | 85,000 |

| 20 | 280 | 2200 | 3.0 | 68,000 |

Note: The data presented in these tables are representative values and can vary depending on other process parameters such as temperature, pressure, and the presence of chain transfer agents.

Conclusion

Tert-Butyl peroxybenzoate is a versatile and efficient initiator for the production of low-density polyethylene. By carefully controlling the concentration of this compound, along with other critical process parameters like temperature and pressure, researchers and manufacturers can tailor the properties of the resulting LDPE to meet the specific requirements of a wide range of applications. The provided protocols and data serve as a valuable resource for the development and optimization of LDPE synthesis processes.

References

- 1. Understanding the Production Process of Low-Density Polyethylene (LDPE) [chemanalyst.com]

- 2. Technology (M): Generic LDPE Autoclave Process [portfolio-pplus.com]

- 3. Understanding Tert-Butyl Peroxybenzoate: Uses, Safety, And Decomposition - BLi-T [blitchem.com]